
Propiophenone, 3-(benzylamino)-2'-hydroxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. This compound is characterized by the presence of a propiophenone backbone with a benzylamino group and a hydroxy group attached to it. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of acetophenone with benzylamine in the presence of a suitable catalyst. The reaction typically requires refluxing the mixture in an appropriate solvent, such as ethanol, for several hours. The product is then isolated and purified through recrystallization.
Another method involves the use of Friedel-Crafts acylation, where benzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction forms propiophenone, which can then be further modified to introduce the benzylamino and hydroxy groups.
Industrial Production Methods
On an industrial scale, the production of Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. The final product is typically obtained through crystallization and subsequent drying.
Analyse Chemischer Reaktionen
Types of Reactions
Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propiophenone backbone can be reduced to form an alcohol.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The exact mechanism of action of Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzylamino group may play a role in binding to these targets, while the hydroxy group could be involved in hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride can be compared with other similar compounds, such as:
Propiophenone: Lacks the benzylamino and hydroxy groups, making it less versatile in chemical reactions.
Benzylamine: Contains only the benzylamino group, lacking the propiophenone backbone.
Hydroxypropiophenone: Contains the hydroxy group but lacks the benzylamino group.
The presence of both the benzylamino and hydroxy groups in Propiophenone, 3-(benzylamino)-2’-hydroxy-, hydrochloride makes it unique and potentially more useful in various applications.
Eigenschaften
CAS-Nummer |
24206-68-6 |
|---|---|
Molekularformel |
C16H18ClNO2 |
Molekulargewicht |
291.77 g/mol |
IUPAC-Name |
3-(benzylamino)-1-(2-hydroxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c18-15-9-5-4-8-14(15)16(19)10-11-17-12-13-6-2-1-3-7-13;/h1-9,17-18H,10-12H2;1H |
InChI-Schlüssel |
ZDYMIDKNTKMLQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCCC(=O)C2=CC=CC=C2O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)
![2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/structure/B13751431.png)
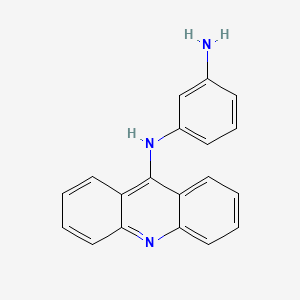

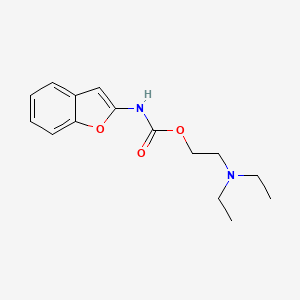
![2-(2,5-Dichlorophenyl)-1-[2-(2,5-dichlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13751447.png)
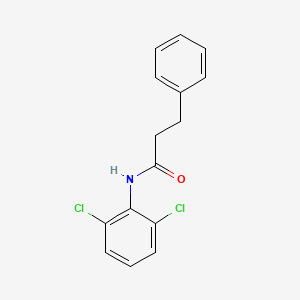
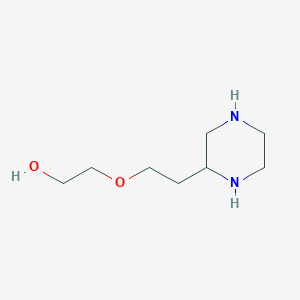
![3-Hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B13751477.png)
![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)
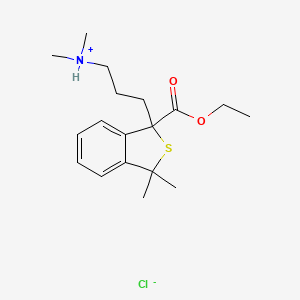
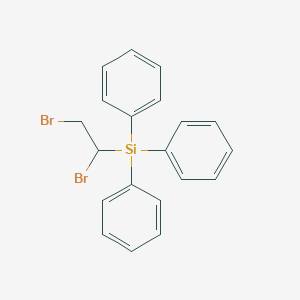
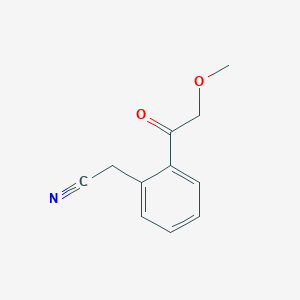
![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B13751521.png)
